Diallyl 1,4-Cyclohexanedicarboxylate
Overview
Description
Diallyl 1,4-Cyclohexanedicarboxylate is an organic compound with the molecular formula C14H20O4. It is a diester derived from 1,4-cyclohexanedicarboxylic acid and allyl alcohol. This compound is known for its applications in various fields, including polymer chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diallyl 1,4-Cyclohexanedicarboxylate can be synthesized through the esterification of 1,4-cyclohexanedicarboxylic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to improve the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Diallyl 1,4-Cyclohexanedicarboxylate undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The allyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Allyl-substituted derivatives.
Scientific Research Applications
Diallyl 1,4-Cyclohexanedicarboxylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and elastomers.
Material Science: The compound is employed in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Research is being conducted on its potential use in drug delivery systems and biomedical applications due to its biocompatibility and ability to form hydrogels.
Mechanism of Action
The mechanism of action of diallyl 1,4-cyclohexanedicarboxylate in polymerization involves the formation of cross-linked networks through the reaction of the allyl groups. These networks provide the resulting polymers with enhanced mechanical strength and thermal stability. The molecular targets and pathways involved in its biological applications are still under investigation, but its ability to form hydrogels makes it a promising candidate for drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1,4-Cyclohexanedicarboxylate
- Diethyl 1,4-Cyclohexanedicarboxylate
- Diallyl Phthalate
Uniqueness
Diallyl 1,4-Cyclohexanedicarboxylate is unique due to its ability to form cross-linked polymer networks through the allyl groups, which imparts superior mechanical and thermal properties to the resulting materials. This makes it particularly valuable in applications requiring high-performance materials.
Properties
IUPAC Name |
bis(prop-2-enyl) cyclohexane-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-3-9-17-13(15)11-5-7-12(8-6-11)14(16)18-10-4-2/h3-4,11-12H,1-2,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTPJLLIHIDBKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1CCC(CC1)C(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460575 | |
Record name | Diallyl 1,4-Cyclohexanedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20306-22-3 | |
Record name | Diallyl 1,4-Cyclohexanedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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